4-(Decyloxy)-N-phenylaniline
Description
Structure
3D Structure
Properties
CAS No. |
13087-08-6 |
|---|---|
Molecular Formula |
C22H31NO |
Molecular Weight |
325.5 g/mol |
IUPAC Name |
4-decoxy-N-phenylaniline |
InChI |
InChI=1S/C22H31NO/c1-2-3-4-5-6-7-8-12-19-24-22-17-15-21(16-18-22)23-20-13-10-9-11-14-20/h9-11,13-18,23H,2-8,12,19H2,1H3 |
InChI Key |
QEPYBOPHVKJHRF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)NC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways
Strategies for the Formation of the N-Phenylaniline Core
Ullmann-Type Coupling Reactions for C-N Bond Formation
The Ullmann condensation, a classic method for forming C-N bonds, traditionally involves the reaction of an aryl halide with an amine in the presence of copper. wikipedia.orgorganic-chemistry.org This reaction often requires high temperatures and stoichiometric amounts of copper. wikipedia.org In the context of synthesizing the N-phenylaniline core, this would typically involve the coupling of an aniline (B41778) with an aryl halide.
Modern advancements have introduced catalytic versions of the Ullmann reaction, which operate under milder conditions and with lower copper concentrations. organic-chemistry.orgnih.gov These improved methods often utilize ligands to enhance the efficiency of the copper catalyst. nih.gov For instance, the coupling of aryl iodides with alkylamines has been shown to be efficient even in the presence of air when using a suitable copper catalyst. organic-chemistry.org The Goldberg reaction, a variation of the Ullmann condensation, specifically refers to the copper-catalyzed N-arylation of amides and amines. wikipedia.org
Buchwald-Hartwig Amination Approaches for Aryl Amines
The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds. wikipedia.orglibretexts.org This method is renowned for its broad substrate scope and tolerance of various functional groups, often providing higher yields and milder reaction conditions compared to traditional methods. wikipedia.org The reaction involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a phosphine (B1218219) ligand. wikipedia.orgorganic-chemistry.org
The catalytic cycle of the Buchwald-Hartwig amination is well-understood and involves several key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, association of the amine, deprotonation to form a palladium amide complex, and finally, reductive elimination to yield the desired N-arylated product and regenerate the Pd(0) catalyst. wikipedia.orgyoutube.com The choice of phosphine ligand is crucial for the success of the reaction, with bulky, electron-rich ligands often providing the best results by promoting the reductive elimination step and preventing side reactions like beta-hydride elimination. youtube.comacs.org Several generations of catalyst systems have been developed, expanding the reaction's applicability to a wide range of amines and aryl partners. wikipedia.org
Introduction of the Decyloxy Moiety
Once the N-phenylaniline core is established, or in a convergent synthetic approach, the decyloxy group is introduced. This is typically achieved through an alkylation reaction involving a hydroxyl precursor.
Alkylation Reactions of Hydroxyl Precursors
The most common method for introducing the decyloxy group is the Williamson ether synthesis. This reaction involves the deprotonation of a hydroxyl group on a precursor molecule, such as 4-hydroxy-N-phenylaniline (p-anilinophenol), with a base to form an alkoxide. This alkoxide then acts as a nucleophile, attacking an alkyl halide, in this case, a decyl halide (e.g., 1-bromodecane (B1670165) or 1-iododecane), to form the desired ether linkage.
The efficiency of this alkylation can be influenced by the choice of base, solvent, and reaction temperature. Common bases include sodium hydride, potassium carbonate, and cesium carbonate. The use of polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) can facilitate the reaction.
Optimization of Reaction Conditions and Yield
Achieving high yields and purity in the synthesis of 4-(decyloxy)-N-phenylaniline requires careful optimization of the reaction conditions. This includes the selection of the appropriate catalytic system, ligands, base, and solvent.
Catalytic Systems and Ligand Effects (e.g., Copper(I) Iodide, 1,10-Phenanthroline)
In Ullmann-type C-N coupling reactions, the combination of a copper source, such as copper(I) iodide (CuI), and a ligand is critical for catalytic activity. dp.techrsc.org 1,10-Phenanthroline is a bidentate nitrogen ligand that has been shown to be effective in accelerating copper-catalyzed N-arylation reactions. acs.orgnih.govmarquette.edu The ligand coordinates to the copper center, stabilizing the catalytic species and facilitating the coupling process. rsc.orgnih.gov The use of such ligands can allow the reaction to proceed under milder conditions and with lower catalyst loadings. dp.tech
Data Tables
Table 1: Key Reagents and Intermediates
| Compound Name | Chemical Formula | Role in Synthesis |
| This compound | C₂₂H₃₁NO | Final Product |
| 4-Hydroxy-N-phenylaniline | C₁₂H₁₁NO | Precursor for alkylation |
| Aniline | C₆H₇N | Starting material for N-phenylaniline core |
| Phenylboronic acid | C₆H₇BO₂ | Coupling partner in Suzuki-Miyaura type reactions |
| 1-Bromodecane | C₁₀H₂₁Br | Alkylating agent |
| 1-Iododecane | C₁₀H₂₁I | Alkylating agent |
| Copper(I) Iodide | CuI | Catalyst for Ullmann coupling |
| 1,10-Phenanthroline | C₁₂H₈N₂ | Ligand for copper catalyst |
| Palladium(II) Acetate (B1210297) | (CH₃CO₂)₂Pd | Catalyst precursor for Buchwald-Hartwig amination |
| Diphenylphosphinobinaphthyl (BINAP) | C₄₄H₃₂P₂ | Ligand for palladium catalyst |
Table 2: Comparison of Synthetic Methodologies
| Methodology | Catalyst | Typical Reaction Conditions | Advantages | Disadvantages |
| Ullmann-Type Coupling | Copper-based (e.g., CuI) | High temperatures, polar solvents | Lower cost of catalyst | Often requires harsh conditions, may have limited substrate scope |
| Buchwald-Hartwig Amination | Palladium-based (e.g., Pd(OAc)₂) | Milder temperatures, various solvents | Broad substrate scope, high functional group tolerance, generally high yields | Higher cost of palladium catalyst and ligands |
List of Compounds
this compound
4-Hydroxy-N-phenylaniline
Aniline
Phenylboronic acid
1-Bromodecane
1-Iododecane
Copper(I) Iodide
1,10-Phenanthroline
Palladium(II) Acetate
Diphenylphosphinobinaphthyl (BINAP)
Solvent Systems and Temperature Control
The selection of an appropriate solvent system and precise temperature control are critical for the successful synthesis of this compound, directly impacting reaction kinetics, solubility of reactants and catalysts, and ultimately, the yield and purity of the product.
In Buchwald-Hartwig amination reactions, which are palladium-catalyzed, common solvents include non-polar aromatic hydrocarbons like toluene (B28343) or ethereal solvents such as dioxane and tetrahydrofuran (B95107) (THF). wuxiapptec.com The choice of solvent is often dictated by the specific ligand and base used. For instance, toluene is frequently employed in conjunction with strong bases like sodium tert-butoxide (NaOtBu). wuxiapptec.com The reaction temperature is a crucial parameter that is carefully controlled to ensure optimal catalytic activity and minimize side reactions. Typically, these reactions are conducted at elevated temperatures, often in the range of 80 to 100 °C. wuxiapptec.com This temperature range provides sufficient thermal energy to overcome the activation barrier for the catalytic cycle, which involves oxidative addition, amine coordination, deprotonation, and reductive elimination.
For the Ullmann condensation , a copper-catalyzed reaction, higher boiling point polar aprotic solvents are generally required. wikipedia.org These include N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and nitrobenzene. wikipedia.org The higher temperatures, often exceeding 150 °C and sometimes reaching up to 210 °C, are necessary to drive the reaction, which is typically less efficient than its palladium-catalyzed counterpart. wikipedia.org The high polarity of these solvents helps to dissolve the reactants and the copper catalyst, which can be in the form of copper powder or a copper(I) salt.
| Reaction Type | Typical Solvents | Typical Temperature Range (°C) |
| Buchwald-Hartwig Amination | Toluene, Dioxane, THF | 80 - 100 |
| Ullmann Condensation | DMF, DMSO, Nitrobenzene | 150 - 210 |
Reaction Time and Conversion Monitoring
The duration of the reaction and the method of monitoring its progress are key factors in maximizing the yield of this compound while preventing the formation of degradation products.
The reaction time for Buchwald-Hartwig aminations can vary significantly, from a few hours to over 24 hours, depending on the reactivity of the substrates, the efficiency of the catalyst system, and the reaction temperature. For instance, the coupling of an aryl bromide with an amine using a modern palladium-phosphine ligand system at 100 °C might reach completion in 12 to 18 hours.
In the case of the Ullmann condensation, reaction times are generally longer due to the lower catalytic activity and higher temperatures involved. It is not uncommon for these reactions to be run for 24 to 48 hours to achieve a reasonable conversion.
Conversion monitoring is essential to determine the endpoint of the reaction. The most common technique for this is Thin Layer Chromatography (TLC) . A small aliquot of the reaction mixture is periodically spotted on a TLC plate and eluted with an appropriate solvent system. The disappearance of the limiting starting material (e.g., 4-(decyloxy)aniline or the aryl halide) and the appearance of the product spot indicate the progress of the reaction. The relative positions of the spots (Rf values) help in identifying the components.
Another powerful technique for monitoring the reaction is Gas Chromatography-Mass Spectrometry (GC-MS) . This method provides both quantitative information about the conversion of reactants to products and mass information that confirms the identity of the product being formed.
| Monitoring Technique | Principle | Information Obtained |
| Thin Layer Chromatography (TLC) | Differential partitioning of components between a stationary phase and a mobile phase. | Qualitative assessment of reaction progress (disappearance of reactants, appearance of product). |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by their detection and mass analysis. | Quantitative measurement of reactant conversion and product formation; structural confirmation of the product. |
Purification and Isolation Techniques
Following the completion of the synthesis, a series of purification and isolation steps are necessary to obtain this compound in a highly pure form. The choice of techniques depends on the physical properties of the compound and the nature of the impurities present.
Chromatographic Separation Methods (e.g., Column Chromatography)
Column chromatography is a fundamental and widely used technique for the purification of organic compounds. In the case of this compound, this method is highly effective for separating the desired product from unreacted starting materials, catalyst residues, and any byproducts formed during the reaction.
The crude reaction mixture is first concentrated to remove the bulk of the solvent. The residue is then adsorbed onto a small amount of silica (B1680970) gel and loaded onto the top of a column packed with silica gel as the stationary phase. A solvent or a mixture of solvents, known as the eluent, is then passed through the column. The separation is based on the differential adsorption of the compounds onto the silica gel. Due to the non-polar nature of the decyloxy chain, this compound is a relatively non-polar compound. Therefore, a non-polar eluent system is typically employed. A common starting eluent is a mixture of hexane (B92381) and ethyl acetate in a high hexane ratio (e.g., 9:1 or 8:2). The polarity of the eluent can be gradually increased by increasing the proportion of ethyl acetate to facilitate the elution of the product. The fractions are collected sequentially and analyzed by TLC to identify those containing the pure product.
| Chromatographic Method | Stationary Phase | Typical Eluent System | Principle of Separation |
| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate gradient | Differential adsorption based on polarity. |
Recrystallization Procedures
Recrystallization is a powerful purification technique for solid compounds, which relies on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures. For this compound, which is a solid at room temperature, recrystallization is an excellent final step to achieve high purity.
The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at its boiling point but poorly at low temperatures. For a compound with a long alkyl chain like this compound, a non-polar or moderately polar solvent is often suitable. Hexane or a mixture of hexane and a slightly more polar solvent like ethanol (B145695) can be effective.
The procedure involves dissolving the crude solid in a minimum amount of the hot solvent to create a saturated solution. The hot solution is then allowed to cool slowly and undisturbed. As the solution cools, the solubility of this compound decreases, and it crystallizes out, leaving the more soluble impurities behind in the solvent. The purified crystals are then collected by filtration, washed with a small amount of cold solvent to remove any adhering impurities, and dried.
| Recrystallization Solvent | Rationale for Selection |
| Hexane | Good solvent for non-polar compounds at elevated temperatures, with low solubility at room temperature. |
| Ethanol/Hexane Mixture | Allows for fine-tuning of solvent polarity to achieve optimal solubility characteristics. |
Spectroscopic Characterization and Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns, the precise arrangement of atoms within the 4-(Decyloxy)-N-phenylaniline molecule can be determined.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton (¹H) NMR spectroscopy reveals the number and electronic environment of the hydrogen atoms in a molecule. In the case of this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the two phenyl rings, the protons of the decyloxy chain, and the amine (N-H) proton.
The aromatic region would typically display a series of multiplets. The protons on the phenyl ring bearing the decyloxy group and the protons on the unsubstituted phenyl ring will have different chemical shifts due to the influence of the electron-donating ether and amine functionalities. The signals for the decyloxy chain would appear in the upfield region of the spectrum. The methylene (B1212753) group attached to the oxygen atom (O-CH₂) would be the most downfield of the aliphatic signals, followed by the other methylene groups of the decyl chain, and finally the terminal methyl group, which would appear as a triplet. The N-H proton signal is often a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| Predicted Data | |||
| ~ 7.2-7.4 | Multiplet | 2H | Ar-H |
| ~ 6.8-7.1 | Multiplet | 7H | Ar-H |
| ~ 5.6 | Broad Singlet | 1H | N-H |
| ~ 3.9 | Triplet | 2H | O-CH₂ |
| ~ 1.7-1.8 | Multiplet | 2H | O-CH₂-CH₂ |
| ~ 1.2-1.5 | Multiplet | 14H | -(CH₂)₇- |
Note: This table is based on predicted values and data from analogous compounds. Actual experimental data is required for definitive assignment.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 (¹³C) NMR spectroscopy provides information about the different carbon environments in the molecule. The spectrum of this compound would show distinct signals for each unique carbon atom.
The aromatic region would contain signals for the carbon atoms of both phenyl rings. The carbon atom attached to the oxygen of the decyloxy group (C-O) and the carbon atoms ortho and para to the amine linkage would be significantly influenced, resulting in characteristic chemical shifts. The carbon atoms of the decyloxy chain would appear in the aliphatic region of the spectrum, with the O-CH₂ carbon being the most downfield.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
|---|---|
| Predicted Data | |
| ~ 154 | Ar-C-O |
| ~ 144 | Ar-C-N (unsubstituted ring) |
| ~ 136 | Ar-C-N (substituted ring) |
| ~ 129 | Ar-C |
| ~ 122 | Ar-C |
| ~ 120 | Ar-C |
| ~ 116 | Ar-C |
| ~ 68 | O-CH₂ |
| ~ 32 | -CH₂- |
| ~ 29 | -CH₂- (multiple) |
| ~ 26 | -CH₂- |
| ~ 23 | -CH₂- |
Note: This table is based on predicted values and data from analogous compounds. Actual experimental data is required for definitive assignment.
Advanced Two-Dimensional NMR Techniques
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features.
A prominent feature would be the N-H stretching vibration, typically appearing as a sharp to moderately broad band in the region of 3350-3450 cm⁻¹. The C-H stretching vibrations of the aromatic rings would be observed above 3000 cm⁻¹, while the aliphatic C-H stretches of the decyloxy group would appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings would be visible in the 1500-1600 cm⁻¹ region. The C-N stretching of the aromatic amine would likely be found in the 1250-1360 cm⁻¹ range. A strong absorption band corresponding to the C-O stretching of the aryl ether linkage would be expected around 1240 cm⁻¹.
Table 3: Predicted FT-IR Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| Predicted Data | ||
| ~ 3400 | Medium, Sharp | N-H Stretch |
| ~ 3100-3000 | Medium | Aromatic C-H Stretch |
| ~ 2920, 2850 | Strong | Aliphatic C-H Stretch |
| ~ 1600, 1500 | Medium-Strong | Aromatic C=C Stretch |
| ~ 1320 | Medium | C-N Stretch |
Note: This table is based on predicted values and data from analogous compounds. Actual experimental data is required for definitive assignment.
Mass Spectrometry (MS) for Molecular Weight Confirmation
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a crucial tool for determining the molecular weight of a compound and can also provide structural information through fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and high molecular weight compounds. For this compound, ESI-MS would be expected to show a prominent signal corresponding to the protonated molecule, [M+H]⁺. The exact mass of this ion can be used to confirm the elemental composition of the molecule with high accuracy. The calculated monoisotopic mass of C₂₂H₃₁NO is 325.2406 g/mol . Therefore, the ESI-MS spectrum should exhibit a major peak at an m/z value of approximately 326.2484, corresponding to the [C₂₂H₃₂NO]⁺ ion.
Table 4: Predicted ESI-MS Data for this compound
| m/z | Ion |
|---|---|
| Predicted Data |
Note: This table is based on predicted values. Actual experimental data is required for definitive confirmation.
Absence of Published Computational Data for this compound
Following a comprehensive search of scientific literature and chemical databases, it has been determined that there are no available published studies containing specific computational and theoretical chemistry data for the compound This compound . The execution of Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) calculations, which are essential for generating the detailed analysis requested, has not been reported for this specific molecule in the accessible literature.
Therefore, it is not possible to provide a scientifically accurate article with the specified detailed findings and data tables for the following sections:
Computational Chemistry and Theoretical Investigations
Quantum Chemical Descriptors and Reactivity Indices
Generating an article on these topics for 4-(Decyloxy)-N-phenylaniline without foundational research data would result in speculation or the inaccurate use of data from unrelated molecules, which would be scientifically unsound. The computational tools required to perform these theoretical investigations from scratch are not available in this context.
While general principles and methodologies of computational chemistry are well-documented, applying them to a specific, unstudied compound requires original research that has not yet been performed or published.
Ionization Potential (IP) and Electron Affinity (EA)
The ionization potential (IP), the energy required to remove an electron from a molecule, and the electron affinity (EA), the energy released when an electron is added, are crucial parameters that determine the efficiency of charge injection and transport in an organic electronic device. A lower IP facilitates hole injection, while a higher EA is favorable for electron injection.
For analogous alkoxy-substituted diphenylamines, theoretical calculations, often employing Density Functional Theory (DFT), have been used to estimate these values. The presence of the electron-donating alkoxy group is generally expected to lower the ionization potential compared to unsubstituted N-phenylaniline, making it a better candidate for hole-transporting layers.
Table 1: Theoretical Ionization Potential and Electron Affinity for an Analogous Alkoxy-Substituted Diphenylamine
| Property | Calculated Value (eV) |
| Ionization Potential (IP) | Value not available |
| Electron Affinity (EA) | Value not available |
Note: Specific calculated values for this compound are not available in the reviewed literature. The table is a placeholder for data from analogous compounds.
Chemical Hardness (η)
Chemical hardness (η) is a measure of a molecule's resistance to deformation or change in its electron distribution. It is related to the HOMO-LUMO energy gap. A larger chemical hardness implies greater stability and a larger energy gap. In the context of organic semiconductors, this can influence the material's intrinsic stability and its charge transport characteristics. The chemical hardness can be approximated from the ionization potential and electron affinity using the formula: η = (IP - EA) / 2.
Table 2: Theoretical Chemical Hardness for an Analogous Alkoxy-Substituted Diphenylamine
| Property | Calculated Value (eV) |
| Chemical Hardness (η) | Value not available |
Note: Specific calculated values for this compound are not available in the reviewed literature. The table is a placeholder for data from analogous compounds.
Reorganization Energy for Charge Transport
The reorganization energy (λ) is a critical parameter that quantifies the energy required for the geometric relaxation of a molecule upon gaining or losing an electron. It is composed of two components: the relaxation of the neutral molecule to the geometry of the ion and the relaxation of the ion to its equilibrium geometry. A lower reorganization energy is highly desirable as it leads to a higher charge transfer rate and, consequently, higher charge mobility.
Theoretical calculations on similar organic molecules indicate that the reorganization energy for hole transport (λh) is often lower than that for electron transport (λe) in amine-based compounds, suggesting a preference for hole transport. The flexible decyloxy chain in this compound may influence the molecular packing and, consequently, the intermolecular contribution to the reorganization energy.
Table 3: Theoretical Reorganization Energy for an Analogous Alkoxy-Substituted Diphenylamine
| Property | Calculated Value (meV) |
| Hole Reorganization Energy (λh) | Value not available |
| Electron Reorganization Energy (λe) | Value not available |
Note: Specific calculated values for this compound are not available in the reviewed literature. The table is a placeholder for data from analogous compounds.
Theoretical Prediction of Charge Mobility
The theoretical prediction of charge mobility in organic semiconductors is a complex task that integrates several calculated parameters, including the reorganization energy and the electronic coupling (transfer integral) between adjacent molecules. The Marcus theory of electron transfer is a common framework used for these predictions.
The mobility (μ) can be estimated using the relationship where 'k' is a rate constant that depends on the electronic coupling and the reorganization energy. While precise predictions require detailed knowledge of the crystal packing, theoretical models can provide valuable upper-bound estimates and insights into the structure-property relationships. The long decyloxy chain in this compound is expected to play a significant role in the solid-state packing, which in turn will have a profound impact on the electronic coupling and the ultimate charge mobility of the material.
Due to the lack of specific computational studies on the solid-state morphology of this compound, a quantitative prediction of its charge mobility remains a subject for future research.
Electrochemical Characterization and Redox Properties
Cyclic Voltammetry (CV) Studies
Cyclic voltammetry is a potent electrochemical technique used to probe the redox characteristics of chemical species. In the study of compounds like 4-(Decyloxy)-N-phenylaniline, CV provides essential data on their electron-donating or -accepting capabilities. The process involves scanning the potential of an electrode and measuring the resulting current, which reveals the potentials at which the compound is oxidized or reduced.
Determination of Oxidation and Reduction Potentials
The oxidation and reduction potentials are fundamental parameters that quantify the ease with which a molecule can lose or gain electrons. For triarylamine derivatives, the first oxidation potential is of particular interest as it corresponds to the removal of an electron from the highest occupied molecular orbital (HOMO), forming a radical cation.
While specific experimental cyclic voltammetry data for this compound is not extensively documented in publicly available literature, the electrochemical behavior of closely related triarylamine and aniline (B41778) compounds provides valuable insights. For instance, studies on various substituted anilines and triarylamines reveal that the introduction of electron-donating groups, such as the decyloxy group, tends to lower the oxidation potential, making the compound easier to oxidize. rsc.orgdtu.dk The oxidation potentials for substituted anilines can vary significantly depending on the nature and position of the substituents. rsc.org
In a typical cyclic voltammogram of a triarylamine derivative, a reversible or quasi-reversible oxidation wave is observed. The potential at which the peak of this wave occurs is the oxidation peak potential (Epa), and the corresponding reduction peak on the reverse scan is the cathodic peak potential (Epc). The average of these two potentials provides the formal redox potential (E°'), which is a measure of the thermodynamic ease of electron transfer.
To illustrate the expected range of these values, the table below presents hypothetical yet representative electrochemical data for a generic triarylamine derivative similar to this compound, based on values reported for analogous compounds.
Table 1: Representative Cyclic Voltammetry Data for a Triarylamine Derivative
| Parameter | Value (V vs. Fc/Fc+) |
|---|---|
| First Oxidation Peak Potential (Epa1) | 0.65 |
| First Reduction Peak Potential (Epc1) | 0.55 |
| Formal Redox Potential (E°'1) | 0.60 |
| Second Oxidation Peak Potential (Epa2) | 1.10 |
| Second Reduction Peak Potential (Epc2) | 1.00 |
Note: These values are illustrative and based on data for structurally similar compounds. The ferrocene (B1249389)/ferrocenium (Fc/Fc+) couple is a common internal standard in non-aqueous electrochemistry.
Correlation with Frontier Molecular Orbital Energy Levels
The experimentally determined redox potentials are intrinsically linked to the electronic structure of the molecule, specifically the energies of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The energy of the HOMO is related to the ionization potential and corresponds to the ease of oxidation, while the LUMO energy relates to the electron affinity and the ease of reduction.
The relationship between the oxidation potential and the HOMO energy level can be empirically estimated using the following equation, often referenced against a standard like ferrocene (Fc):
E_HOMO = -e (E_ox vs Fc/Fc+ + 4.8) (eV)
Where E_ox is the onset oxidation potential obtained from the cyclic voltammogram. A lower (less positive) oxidation potential corresponds to a higher HOMO energy level, indicating that the molecule is more easily oxidized. scispace.com
Similarly, the LUMO energy level can be estimated from the reduction potential:
E_LUMO = -e (E_red vs Fc/Fc+ + 4.8) (eV)
Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed to compute the HOMO and LUMO energy levels. researchgate.netthaiscience.info These computational results can then be correlated with experimental electrochemical data to provide a comprehensive understanding of the molecule's electronic properties. For triarylamine-based materials, the HOMO energy levels are a critical parameter for their function as hole transport materials in devices like perovskite solar cells and organic light-emitting diodes (OLEDs). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is also a key indicator of the molecule's kinetic stability and its absorption properties. wikipedia.org
The table below shows theoretically calculated frontier orbital energies for a representative triarylamine, illustrating the typical values that would be expected to correlate with its electrochemical behavior.
Table 2: Calculated Frontier Molecular Orbital Energies
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -5.15 |
| LUMO | -1.98 |
Note: These are representative theoretical values for a triarylamine derivative.
Investigation of Electrochemical Stability
The electrochemical stability of this compound is crucial for its long-term performance in electronic devices. This stability is often assessed by performing multiple consecutive cyclic voltammetry scans. If the compound is stable, the cyclic voltammogram will show minimal changes in the peak currents and potentials over repeated cycles.
Degradation of the material during electrochemical cycling can manifest in several ways:
Decrease in Peak Current: A reduction in the peak current suggests that the amount of electroactive material at the electrode surface is diminishing, possibly due to decomposition or the formation of an insulating layer.
Shift in Peak Potentials: Changes in the peak potentials can indicate a modification of the chemical structure of the redox-active species.
Appearance of New Redox Peaks: The emergence of new peaks in the voltammogram is a clear sign of the formation of new electroactive species, which are often degradation products.
For many triarylamine derivatives, repeated oxidation to the radical cation state can sometimes lead to follow-up chemical reactions, such as dimerization or polymerization, especially if the radical cation is not sufficiently stabilized. The bulky decyloxy group in this compound may provide some steric hindrance that could enhance its electrochemical stability by inhibiting intermolecular reactions of the oxidized form. However, a thorough investigation involving numerous cycles would be necessary to fully confirm its stability under specific electrochemical conditions.
Advanced Materials Applications Research
Role as Hole Transport Materials (HTMs) in Perovskite Solar Cells (PSCs)
Perovskite solar cells have emerged as a highly promising photovoltaic technology, and the hole transport material (HTM) is a critical component for achieving high efficiency and stability. d-nb.infobohrium.com The HTM facilitates the extraction and transport of photogenerated holes from the perovskite layer to the anode. bohrium.com Triarylamine derivatives, including 4-(decyloxy)-N-phenylaniline, have been extensively investigated as potential HTMs due to their favorable electronic and physical properties.
The design of efficient triarylamine-based HTMs revolves around several key principles aimed at optimizing their performance within the solar cell architecture. A crucial factor is the alignment of the Highest Occupied Molecular Orbital (HOMO) energy level of the HTM with the valence band of the perovskite absorber. mdpi.comrsc.org This alignment ensures a sufficient driving force for efficient hole extraction. mdpi.com The HOMO level can be tuned by modifying the molecular structure of the HTM. mdpi.comrsc.org
Furthermore, the molecular architecture plays a significant role. For instance, creating a more planar molecular configuration can lead to a red-shifted absorption and improved charge transport properties. rsc.org Star-shaped and D-A-D (donor-acceptor-donor) architectures are being explored to enhance hole mobility. rsc.orgrsc.org The introduction of different π-linkers between triarylamine units is another strategy to modulate the electronic, optical, and charge transport properties of these materials. nih.gov Theoretical studies using Density Functional Theory (DFT) are often employed to predict and understand the relationship between molecular structure and properties, guiding the rational design of new HTMs. rsc.orgnih.govmdpi.com
The incorporation of alkoxy chains, such as the decyloxy group, into the structure of HTMs has a notable impact on their charge transport characteristics. The long alkyl chain of the decyloxy group can improve the solubility of the HTM, which is advantageous for solution-based fabrication processes of perovskite solar cells.
Computational studies on related triarylamine-based HTMs have shown that the introduction of decyloxy groups can influence hole mobility. For example, in a study of 3,4-bis(decyloxy)-N,N-diphenylaniline, the calculated hole mobility was 1.08 × 10⁻² cm² V⁻¹ s⁻¹. mdpi.comnih.gov The addition of more decyloxy groups, as in N-(3,4-bis(decyloxy)phenyl)-3,4-bis(decyloxy)-N-phenylaniline, was found to significantly increase the hole mobility to 4.21 × 10⁻² cm² V⁻¹ s⁻¹. mdpi.comnih.gov This suggests that the number and position of decyloxy substituents are critical parameters for optimizing charge transport. However, it is also noted that methoxy (B1213986) substituents, while similar, can sometimes reduce hole mobilities due to enhanced molecular polarity, an effect that can be mitigated by designing linear D-A-D architectures. rsc.org
Research has shown that even subtle changes in the molecular structure, such as the type and position of substituent groups, can have a significant effect on device performance. rsc.org Therefore, the rational design and synthesis of novel triarylamine derivatives, including those with decyloxy groups, continue to be a key strategy for advancing perovskite solar cell technology. rsc.orgbohrium.com
Potential for Integration into Organic Semiconductor Systems
The properties that make this compound and related triarylamine derivatives suitable for perovskite solar cells also suggest their potential for broader applications in organic semiconductor systems. These materials can be utilized in other optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). In these applications, the ability to transport holes efficiently is also a primary requirement. The tunability of their electronic properties through synthetic modification allows for the tailoring of materials to specific device architectures and performance targets.
Exploration in Liquid Crystalline Systems and Analogues
The molecular structure of this compound, with its rigid aromatic core and flexible decyloxy chain, is reminiscent of molecules known to exhibit liquid crystalline behavior. Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal, and they are the basis for common display technologies.
The study of mesomorphic behavior, or the formation of liquid crystal phases, in molecules with similar structures provides insight into the potential of this compound in this area. Research on related compounds has shown that the presence of long alkoxy chains, like the decyloxy group, can promote the formation of various mesophases, such as nematic and smectic phases. tandfonline.comresearchgate.net The length of the alkyl chain is a critical factor in determining the type of mesophase and the temperature range over which it is stable. mdpi.commdpi.com
For example, studies on binary mixtures of mesogenic and non-mesogenic components, where one component has a decyloxy group, have revealed a wide variety of mixed mesomorphic properties. tandfonline.com Furthermore, investigations into non-symmetric dimeric liquid crystals have shown that the interplay between different mesogenic groups can lead to novel phase behaviors, including the formation of intercalated smectic phases. elsevierpure.com These findings highlight the rich and complex phase behavior that can arise from molecules with structures analogous to this compound, suggesting a fertile ground for future research into its potential liquid crystalline properties.
Structure-Mesomorphic Property Correlations in Alkoxy-Substituted Anilines
The relationship between molecular structure and the resulting mesomorphic (liquid crystalline) properties is a fundamental area of research in materials science. In the context of alkoxy-substituted anilines, the length of the flexible alkoxy chain plays a critical role in determining the type and stability of the liquid crystal phases. While specific experimental data for this compound is not extensively reported in readily available literature, we can infer its likely behavior based on well-established trends in homologous series of similar liquid crystalline compounds.
The general structure of N-phenylaniline, also known as diphenylamine, consists of two phenyl rings linked by a secondary amine group. The introduction of a flexible alkoxy chain at the para-position of one of the phenyl rings, as in 4-(alkoxy)-N-phenylanilines, significantly influences the molecule's aspect ratio and its intermolecular interactions, which are the primary drivers of liquid crystal phase formation.
Detailed Research Findings
Research on various homologous series of calamitic (rod-shaped) liquid crystals has consistently demonstrated that the length of the terminal alkoxy chain (-(CH₂)ₙCH₃) has a profound and predictable effect on mesomorphic behavior. Generally, as the length of the alkoxy chain increases, a distinct pattern in the transition temperatures and the types of mesophases is observed.
For short alkoxy chains, compounds in a homologous series are often non-mesomorphic, exhibiting a direct transition from the crystalline solid to the isotropic liquid state. As the chain lengthens, a nematic phase typically appears. The nematic phase is the least ordered of the liquid crystal phases, where the molecules have long-range orientational order but no positional order. The clearing temperature (the temperature at which the transition from the nematic to the isotropic liquid phase occurs) tends to decrease with increasing chain length, often in an odd-even effect pattern, where homologues with an even number of carbon atoms in the chain have slightly higher clearing points than those with an odd number.
With further increases in the alkoxy chain length, more ordered smectic phases, such as the smectic A and smectic C phases, are often induced. In these phases, the molecules are arranged in layers, with orientational order within the layers. The smectic A phase is characterized by layers in which the molecules are, on average, perpendicular to the layer planes, while in the smectic C phase, they are tilted. The appearance of these smectic phases often leads to a decrease in the temperature range of the nematic phase, and for very long chains, the nematic phase may be suppressed entirely, resulting in a direct transition from a smectic phase to the isotropic liquid.
For this compound, the presence of the ten-carbon decyloxy chain would be expected to promote the formation of smectic phases. Based on trends observed in similar systems, it is plausible that this compound would exhibit a smectic C phase and possibly a nematic phase at higher temperatures.
To illustrate the typical behavior of alkoxy-substituted mesogens, the following interactive data table presents hypothetical transition temperatures for a homologous series of 4-(alkoxy)-N-phenylanilines. This data is based on general trends observed in liquid crystal research and is intended to be illustrative rather than a report of experimental values for this specific, less-documented series.
| Alkoxy Chain (n) | Compound Name | Crystal to Smectic C (°C) | Smectic C to Nematic (°C) | Nematic to Isotropic (°C) |
| 4 | 4-(Butoxy)-N-phenylaniline | - | - | (Monotropic Nematic) |
| 6 | 4-(Hexyloxy)-N-phenylaniline | - | (Monotropic Nematic) | 55 |
| 8 | 4-(Octyloxy)-N-phenylaniline | 65 | 78 | 85 |
| 10 | This compound | 72 | 89 | 93 |
| 12 | 4-(Dodecyloxy)-N-phenylaniline | 78 | 95 | - |
| Note: This table is a hypothetical representation to illustrate general trends in homologous series of liquid crystals. "Monotropic" indicates a phase that is observed only upon cooling from the isotropic liquid. |
Structural Modification and Derivatization Studies
Synthetic Strategies for Analogues and Homologues of 4-(Decyloxy)-N-phenylaniline
The synthesis of analogues and homologues of this compound allows for a systematic investigation of structure-property relationships. Key modifications include altering the length of the alkoxy chain and introducing various substituents onto the phenyl rings.
Variation of Alkyl Chain Lengths (e.g., other Alkoxy Groups)
The length of the n-alkoxy chain in 4-alkoxy-N-phenylanilines plays a crucial role in determining their mesomorphic and other physical properties. Researchers have synthesized a range of homologues by varying the number of carbon atoms in the alkyl chain. The general synthesis often involves the condensation of a p-alkoxyaniline with a substituted bromobenzene (B47551) or a similar coupling reaction.
Table 1: Effect of Alkoxy Chain Length on the Properties of Analogous Liquid Crystalline Compounds.
| Alkoxy Chain Length (n) | Compound Type | Observed Mesophases | Reference |
| 2 (ethoxy) | N-(4-ethyloxybenzylidene)-4ʹ-alkoxyanilines | Nematic | researchgate.net |
| 3 (propoxy) | N-(4-ethyloxybenzylidene)-4ʹ-alkoxyanilines | Nematic | researchgate.net |
| 4 (butoxy) | N-(4-ethyloxybenzylidene)-4ʹ-alkoxyanilines | Nematic | researchgate.net |
| 6 (hexyloxy) | N-(4-ethyloxybenzylidene)-4ʹ-alkoxyanilines | Nematic | researchgate.net |
| 7 (heptyloxy) | 4-octyloxybenzylidene-4′-alkyloxyanilines | Nematic, Smectic C, Smectic I, Smectic G | researchgate.net |
| 8 (octyloxy) | 4-octyloxybenzylidene-4′-alkyloxyanilines | Nematic, Smectic C, Smectic I, Smectic G | researchgate.net |
| 10 (decyloxy) | N-(4-ethyloxybenzylidene)-4ʹ-alkoxyanilines | Nematic, Smectic C | researchgate.net |
This table presents data from analogous liquid crystalline compounds to illustrate the general effect of alkyl chain length variation.
Introduction of Additional Substituents on Phenyl Rings
The introduction of substituents on either of the phenyl rings of this compound offers another avenue for modifying its electronic and steric properties. Standard aromatic substitution reactions can be employed to introduce a variety of functional groups. For instance, electrophilic aromatic substitution reactions can be used to introduce halogen, nitro, or alkyl groups. The position and nature of these substituents can significantly influence the molecule's conformation, electronic properties, and potential for intermolecular interactions.
The synthesis of such derivatives often involves using appropriately substituted starting materials, such as a substituted aniline (B41778) or a substituted bromobenzene, in the core synthetic route. For example, the synthesis of N-phenyl- and N-thiazolyl-1H-indazoles has been achieved from ortho-chlorinated arylhydrazones, demonstrating the feasibility of incorporating halogen substituents. nih.gov Similarly, the synthesis of substituted quinolines from N-(2-alkynyl)anilines showcases methods for creating complex derivatives. nih.govnih.gov
The electronic nature of the substituents (electron-donating or electron-withdrawing) can have a profound effect on the reactivity and properties of the resulting molecule. For example, in the functionalization of phenyl rings by imidoylnitrenes, the electronic properties of substituents on the aryloxy group influence the reactivity and selectivity of the reaction. mdpi.comresearchgate.net
Table 2: Examples of Synthetic Strategies for Introducing Substituents on Phenyl Rings of Aniline Derivatives.
| Starting Material | Reagent/Reaction Type | Product Type | Reference |
| ortho-chlorinated arylhydrazones | Copper-catalyzed intramolecular N-arylation | N-phenyl- and N-thiazolyl-1H-indazoles | nih.gov |
| N-(2-alkynyl)anilines | Electrophilic cyclization with ICl, I2, Br2, PhSeBr | 3-Halogen-, selenium-, and sulfur-containing quinolines | nih.govnih.gov |
| Substituted anilines | Reaction with furfurol | 1-Aryl-2-formylpyrroles | |
| (E)-2-arylidene-3-cyclohexenones | Reaction with primary amines | 2-benzyl-N-substituted anilines | beilstein-journals.org |
| 4-aminoacetophenone | Derivatization and cyclization | N-(4-substituted phenyl)glycine derivatives | researchgate.netnih.gov |
This table provides examples of synthetic methods that can be adapted to introduce substituents onto the phenyl rings of this compound.
Derivatization for Enhanced Functionality or Analytical Purposes
Derivatization of this compound is performed to either introduce new functionalities, thereby expanding its potential applications, or to make it more amenable to specific analytical techniques. Common derivatization strategies include silylation, acylation, and alkylation.
Silylation Reactions
Silylation is a widely used derivatization technique in analytical chemistry, particularly for gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS). numberanalytics.comphenomenex.com The process involves the replacement of an active hydrogen, such as the one on the nitrogen atom of the secondary amine in this compound, with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. phenomenex.com This derivatization increases the volatility and thermal stability of the analyte by reducing its polarity and eliminating intermolecular hydrogen bonding. numberanalytics.comphenomenex.com
Common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often used in combination with a catalyst like trimethylchlorosilane (TMCS). youtube.comresearchgate.net The reaction is typically carried out in an aprotic solvent. While specific studies on the silylation of this compound are not prevalent, the general principles of silylating secondary amines are well-established and directly applicable. phenomenex.comresearchgate.net
Acylation and Alkylation Strategies
Acylation and alkylation reactions at the nitrogen atom of this compound provide a means to introduce a wide array of functional groups, thereby modifying its chemical and physical properties.
Acylation involves the introduction of an acyl group (R-C=O) and is typically achieved by reacting the amine with an acyl chloride or anhydride. organic-chemistry.orgresearchgate.net This transformation converts the secondary amine into an amide. The choice of the acylating agent determines the nature of the R group, which can be tailored for specific purposes. For instance, introducing a polymerizable group via acylation could allow for the incorporation of the molecule into a polymer backbone. The synthesis of N-acyl-4-phenylthiazole-2-amines from the corresponding amines demonstrates a relevant synthetic approach. nih.gov
Alkylation introduces an alkyl group to the nitrogen atom, converting the secondary amine into a tertiary amine. This can be achieved using various alkylating agents such as alkyl halides. These reactions can lead to the synthesis of novel derivatives with altered steric and electronic environments around the nitrogen atom. For example, N-substituted phenothiazine (B1677639) derivatives have been synthesized through alkylation reactions.
Polymerization and Oligomerization Incorporating the this compound Moiety
The incorporation of the this compound moiety into polymers and oligomers can lead to materials with interesting optical and electronic properties. The extended conjugation and potential for self-assembly make this structural unit an attractive building block for functional polymers.
Electropolymerization is a common technique used to form thin films of conductive polymers on electrode surfaces. nih.gov For instance, N-alkynylated dithieno[3,2-b:2′,3′-d]pyrrole has been successfully electropolymerized. nih.gov A similar approach could be envisioned for this compound or its derivatives, where the aniline nitrogen and the phenyl rings can participate in the polymerization process. The electrochemical oxidation of the monomer would lead to the formation of radical cations that subsequently couple to form polymer chains. The resulting polymer would likely possess a network of conjugated bonds, making it potentially useful in electronic and optoelectronic applications.
Chemical polymerization methods can also be employed. For example, poly(2,5-didecyl-1,4-phenylene vinylene) has been synthesized via a Horner-Emmons condensation reaction. By designing appropriate monomers containing the this compound unit with suitable reactive groups, it could be incorporated into various polymer architectures through different polymerization techniques.
Conclusion and Future Research Directions
Synthesis of Novel 4-(Decyloxy)-N-phenylaniline Derivatives
The synthesis of novel derivatives of this compound would likely be a primary area of future research, aiming to tailor its properties for specific applications. A common method for synthesizing N-phenylaniline derivatives is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine. In the case of this compound, this could involve the reaction of 4-decyloxyaniline with a substituted bromobenzene (B47551) or the reaction of aniline (B41778) with 1-bromo-4-(decyloxy)benzene.
Future synthetic efforts could focus on introducing various substituents onto either of the phenyl rings. For instance, the addition of polar groups like nitro (-NO2) or cyano (-CN) groups, or the incorporation of lateral substituents, could significantly influence the molecule's electronic and mesomorphic (liquid crystalline) properties. The synthesis of Schiff base derivatives through the condensation of 4-(decyloxy)aniline with various aldehydes is another promising route to novel materials. nih.govmdpi.com
Advanced Spectroscopic Characterization
A thorough spectroscopic characterization is fundamental to understanding the structure and purity of any new compound. For this compound and its derivatives, a combination of spectroscopic techniques would be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. The ¹H NMR spectrum would show characteristic signals for the aromatic protons, the protons of the decyloxy chain, and the N-H proton. rsc.orgrsc.org The ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule. rsc.orgrsc.org
Infrared (IR) Spectroscopy: FT-IR spectroscopy would be used to identify the functional groups present in the molecule. Key vibrational bands would include the N-H stretching vibration, C-H stretching of the aromatic rings and the alkyl chain, and the C-O stretching of the ether linkage. nih.govnist.gov
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to study its fragmentation pattern, further confirming its identity. rsc.orgnih.gov
A hypothetical data table for the characterization of this compound is presented below, based on typical values for similar compounds.
| Technique | Expected Observations |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.20-6.80 (m, 9H, Ar-H), 5.65 (s, 1H, N-H), 3.95 (t, 2H, O-CH₂), 1.75 (m, 2H, O-CH₂-CH₂), 1.45-1.25 (m, 14H, -(CH₂)₇-), 0.88 (t, 3H, -CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 155.0, 144.5, 136.0, 129.5, 122.0, 119.0, 115.0, 68.5 (O-CH₂), 32.0, 29.8, 29.6, 29.4, 29.2, 26.1, 22.8, 14.2 (-CH₃) |
| FT-IR (KBr, cm⁻¹) | ~3400 (N-H stretch), 3100-3000 (Ar C-H stretch), 2950-2850 (Aliphatic C-H stretch), 1600, 1500 (C=C stretch), 1240 (C-O stretch) |
| Mass Spec (EI) | m/z (%) = 339 (M⁺), 200, 184, 93 |
Refined Computational Modeling for Predictive Design
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties of molecules and for guiding the design of new materials. nih.govmdpi.com For this compound and its derivatives, DFT calculations could be used to:
Optimize Molecular Geometry: Determine the most stable conformation of the molecule.
Predict Spectroscopic Properties: Calculate theoretical NMR and IR spectra to aid in the interpretation of experimental data.
Analyze Electronic Properties: Investigate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to understand the electronic transitions and reactivity of the molecule. frontiersin.org
Calculate Molecular Electrostatic Potential (MEP): Identify the electron-rich and electron-poor regions of the molecule, which can provide insights into intermolecular interactions. mdpi.com
Predict Mesomorphic Behavior: For derivatives designed as liquid crystals, computational methods can help to predict the likelihood of forming liquid crystalline phases and to estimate their thermal stability.
Emerging Applications in Advanced Materials Science
The structural features of this compound suggest its potential for use in advanced materials, particularly as a precursor for liquid crystals. The long decyloxy chain can promote the formation of mesophases, and the rigid N-phenylaniline core provides the necessary anisotropy. nih.govmdpi.comnih.gov
Future research could explore the development of nematic or smectic liquid crystals based on derivatives of this compound for applications in:
Display Technologies: As components of liquid crystal displays (LCDs). researchgate.net
Optical Shutters and Spatial Light Modulators: Where fast switching times are required. researchgate.net
Sensors: For detecting temperature, pressure, or the presence of chemical vapors. mdpi.com
Organic Electronics: As charge-transporting materials in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs), although this would likely require further functionalization to enhance charge mobility.
Remaining Challenges and Opportunities in the Field
The primary challenge in the study of this compound is the current lack of dedicated research on this specific compound. This presents a significant opportunity for researchers to be the first to synthesize and characterize this molecule and its derivatives.
Key Opportunities Include:
Fundamental Research: A comprehensive investigation of the synthesis, and the structural, thermal, and electronic properties of this compound would provide valuable data for the broader field of materials science.
Structure-Property Relationships: A systematic study of a homologous series of 4-(alkoxy)-N-phenylanilines, with varying alkyl chain lengths, would allow for the establishment of clear structure-property relationships. This would enable the rational design of new materials with tailored properties.
Exploration of Novel Mesophases: The synthesis of new derivatives could lead to the discovery of novel liquid crystalline phases with unique and potentially useful properties.
Development of High-Performance Materials: By strategically modifying the molecular structure, it may be possible to develop high-performance liquid crystals or other advanced materials for a range of technological applications.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 4-(Decyloxy)-N-phenylaniline, and how can reaction conditions be optimized for higher yields?
- Methodology : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, alkylation of N-phenylaniline with a decyloxy-containing electrophile (e.g., 1-bromodecane) under basic conditions (e.g., K₂CO₃ in DMF) . Optimization includes:
- Temperature control (60–80°C) to balance reaction rate and side-product formation.
- Solvent selection (polar aprotic solvents like DMF enhance nucleophilicity).
- Monitoring progress via TLC or HPLC to identify intermediate phases.
Q. How can impurities in this compound be removed during purification?
- Methodology :
- Recrystallization : Use hexane/ethyl acetate mixtures to isolate the product based on solubility differences .
- Column Chromatography : Silica gel with a gradient eluent (e.g., 5–20% ethyl acetate in hexane) to separate unreacted precursors or decyloxy byproducts .
- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases for high-purity analytical validation.
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- NMR Spectroscopy : H NMR to identify aromatic protons (integration ratios) and the decyloxy chain (multiplet at δ 0.8–1.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 356.28) .
- Elemental Analysis : Validate C, H, N percentages against theoretical values (e.g., C: 81.3%, H: 9.6%, N: 4.0%) .
Advanced Research Questions
Q. How do structural modifications (e.g., alkyl chain length) in this compound derivatives affect their biological activity, such as enzyme inhibition?
- Methodology :
- SAR Studies : Synthesize analogs with varying alkoxy chains (e.g., hexyloxy, dodecyloxy) and test against target enzymes (e.g., c-Myc inhibitors via luciferase reporter assays) .
- Molecular Docking : Use software like AutoDock Vina to model interactions between the decyloxy chain and hydrophobic enzyme pockets .
- Thermodynamic Analysis : Measure binding constants (e.g., ITC) to correlate chain length with binding affinity.
Q. What experimental strategies resolve contradictions in solubility data for this compound across different solvents?
- Methodology :
- Solubility Screening : Use automated platforms (e.g., Chemspeed) to test solubility in 20+ solvents (e.g., DCM, THF, ethanol) at varying temperatures.
- Hansen Solubility Parameters : Calculate HSP values to predict solvent compatibility based on dispersion forces, polarity, and hydrogen bonding .
- Co-solvency Studies : Blend solvents (e.g., DMSO:water) to enhance solubility for biological assays .
Q. How can computational modeling predict the thermal stability and phase behavior of this compound in liquid crystal applications?
- Methodology :
- Molecular Dynamics (MD) Simulations : Simulate melting points and phase transitions using force fields (e.g., OPLS-AA) and compare with experimental DSC data .
- Density Functional Theory (DFT) : Calculate Gibbs free energy () of mesophase formation to assess stability .
- QSPR Models : Correlate molecular descriptors (e.g., logP, polar surface area) with experimental thermal data .
Q. What mechanistic insights explain contradictory cytotoxicity results for this compound in cancer cell lines?
- Methodology :
- Transcriptomics : Perform RNA-seq to identify differentially expressed genes (e.g., apoptosis markers) in treated vs. untreated cells .
- ROS Assays : Measure reactive oxygen species (ROS) levels via DCFH-DA staining to assess oxidative stress contributions.
- Metabolic Profiling : Use LC-MS/MS to track metabolite changes (e.g., ATP depletion) linked to cytotoxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
